1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses a well-defined chemical identity established through multiple registry systems and nomenclature conventions. The compound is registered under Chemical Abstracts Service number 783298-62-4, providing a unique identifier for chemical databases and commercial suppliers. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid, which precisely describes the structural arrangement of functional groups within the molecule.
The molecular formula C₁₃H₁₆FNO₂ indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The compound exhibits a molecular weight of 237.27 grams per mole, classifying it within the medium molecular weight range typical of pharmaceutical intermediates and building blocks. The structure consists of a central piperidine ring bearing a carboxylic acid group at the 4-position and a 3-fluorobenzyl substituent attached to the nitrogen atom.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 783298-62-4 |
| Molecular Formula | C₁₃H₁₆FNO₂ |
| Molecular Weight | 237.27 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid |
| Density | 1.234 g/cm³ |
| Minimum Purity Specification | 95% |
The compound can also exist as a hydrochloride salt form, designated as this compound hydrochloride, which carries the Chemical Abstracts Service number 451485-55-5 and molecular formula C₁₃H₁₇ClFNO₂. This salt form exhibits enhanced solubility characteristics and stability properties, making it particularly suitable for pharmaceutical applications and synthetic transformations. The hydrochloride salt demonstrates a molecular weight of 273.731 grams per mole, reflecting the addition of the hydrochloric acid component to the parent acid structure.
Multiple synonyms exist for this compound in chemical literature and commercial databases, including 1-(3-fluorobenzyl)-4-piperidinecarboxylic acid, 1-[(3-fluorophenyl)methyl]-4-piperidinecarboxylic acid, and 4-piperidinecarboxylic acid, 1-[(3-fluorophenyl)methyl]-. These alternative names reflect different nomenclature conventions and regional preferences while referring to the identical chemical structure. The compound is classified as a specialty material within chemical supply catalogs, indicating its specialized applications in research and pharmaceutical development.
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundation for understanding piperidine derivatives was established when Thomas Anderson first reported piperidine in 1850, followed independently by Auguste Cahours in 1852, both obtaining the compound through the reaction of piperine with nitric acid. This early work established piperidine as a fundamental heterocyclic building block, setting the stage for subsequent synthetic developments.
The significance of heterocyclic compounds in chemical research became increasingly apparent throughout the nineteenth century, with notable developments including the isolation of alloxan from uric acid by Brugnatelli in 1818, the discovery of quinoline by Runge in 1834 from coal distillates, and the identification of pyrrole in coal tar, also by Runge in the same year. These early discoveries demonstrated the ubiquity and importance of nitrogen-containing heterocycles in natural products and synthetic chemistry, establishing the scientific framework that would later encompass fluorinated piperidine derivatives.
The systematic nomenclature of heterocyclic compounds received a significant advancement with the development of the Hantzsch-Widman system in 1887-1888, created independently by Arthur Hantzsch and Oscar Widman. This nomenclature system provided the foundation for naming complex heterocyclic structures, including substituted piperidines, and remains the basis for modern International Union of Pure and Applied Chemistry nomenclature rules. The establishment of standardized naming conventions was crucial for the development of specialized derivatives such as this compound.
The introduction of fluorine chemistry into heterocyclic systems represents a more recent development in the historical timeline, gaining prominence primarily in the latter half of the twentieth century. Fluorinated organic compounds became increasingly important as researchers recognized the unique properties imparted by fluorine substitution, including enhanced metabolic stability, altered physicochemical properties, and improved biological activity profiles. The development of synthetic methodologies for incorporating fluorine into heterocyclic frameworks required significant advances in both fluorine chemistry and heterocyclic synthesis.
The specific synthetic approaches to fluorinated piperidines, including compounds such as this compound, have benefited from recent developments in catalytic hydrogenation methods and selective fluorination techniques. Research groups have developed sophisticated protocols for the synthesis of fluorinated piperidines through dearomatization-hydrogenation processes and selective reduction of fluoropyridine precursors, enabling access to complex fluorinated heterocyclic structures with defined stereochemistry and substitution patterns.
Position Within Fluorinated Piperidine Derivatives
This compound occupies a distinctive position within the broader class of fluorinated piperidine derivatives, representing a specific structural motif that combines aromatic fluorine substitution with aliphatic carboxylic acid functionality. The compound belongs to the category of monofluorinated piperidines, where the fluorine atom is positioned on the benzyl substituent rather than directly on the piperidine ring itself. This structural arrangement provides unique properties compared to piperidines bearing fluorine substitution directly on the heterocyclic ring.
Recent research has demonstrated that fluorinated piperidines represent one of the most important classes of building blocks in pharmaceutical chemistry, with fluorine substitution occurring in approximately one-quarter of all small-molecule drugs currently in clinical use. The strategic incorporation of fluorine atoms into piperidine scaffolds serves multiple purposes, including enhancement of lipophilicity, improvement of metabolic stability, and modulation of biological activity through conformational effects. The specific positioning of the fluorine atom in the 3-position of the benzyl group in this compound influences the electronic and steric properties of the entire molecule.
The synthesis of fluorinated piperidines has been significantly advanced through the development of palladium-catalyzed hydrogenation protocols that enable the selective reduction of fluoropyridine precursors. These methodological advances have made compounds such as this compound more accessible for research applications and pharmaceutical development. The ability to maintain fluorine substitution during reductive transformations represents a significant achievement in synthetic methodology, as competing hydrodefluorination pathways can lead to loss of the desired fluorine atom.
| Structural Classification | Characteristics |
|---|---|
| Fluorine Position | 3-Position of benzyl substituent |
| Ring Substitution | 4-Carboxylic acid on piperidine |
| Nitrogen Substitution | N-Benzyl substituted |
| Stereochemistry | No defined stereocenters |
| Functional Groups | Carboxylic acid, tertiary amine, aromatic fluoride |
Within the context of structure-activity relationships, the 3-fluorobenzyl substitution pattern exhibits distinct properties compared to other positional isomers or alternative fluorinated substituents. The meta-positioning of the fluorine atom on the benzyl ring influences the electronic distribution and conformational preferences of the molecule, potentially affecting binding interactions with biological targets. Research has shown that the presence of fluorine substituents can enhance the conformational rigidity of piperidine derivatives through favorable gauche interactions, leading to improved selectivity and potency in biological systems.
The carboxylic acid functionality at the 4-position of the piperidine ring provides additional opportunities for chemical modification and conjugation reactions. This functional group can serve as a handle for further synthetic elaboration, including amide bond formation, esterification reactions, and incorporation into larger molecular frameworks. The combination of the fluorinated benzyl substituent and the carboxylic acid group creates a versatile intermediate that can be utilized in the synthesis of more complex pharmaceutical candidates.
Comparative studies of fluorinated piperidine derivatives have revealed that compounds bearing fluorinated aromatic substituents, such as this compound, often exhibit enhanced pharmacological properties compared to their non-fluorinated analogs. These improvements can include increased potency, improved selectivity, and enhanced metabolic stability, making such compounds attractive targets for drug development programs. The continued research into fluorinated piperidine derivatives reflects their growing importance in medicinal chemistry and pharmaceutical sciences.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPXIYAGAGJNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382403 | |
| Record name | 1-(3-fluorobenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783298-62-4 | |
| Record name | 1-(3-fluorobenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
Chemical Resolution Method from Racemic Mixtures
A notable method for preparing optically pure this compound involves chemical resolution of racemic mixtures of 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives. The process is characterized by mild reaction conditions, ease of industrial scaling, and retention of stereochemical integrity at two chiral centers.
Key Steps:
Step 1: Formation of Chiral Esters
The racemic cis-1-Boc-3-fluoropiperidine-4-carboxylic acid is reacted with chiral (R or S)-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate under nitrogen atmosphere at 0 °C to room temperature. This Mitsunobu reaction produces diastereomeric esters that can be separated by chromatography.
Step 2: Hydrogenolysis
The separated esters are subjected to catalytic hydrogenation with wet palladium on carbon under 1 atm hydrogen at room temperature for 12 hours. This step removes the protecting Boc group and regenerates the free carboxylic acid, yielding enantiomerically enriched this compound.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Esterification | 1-Boc-3-fluoropiperidine-4-carboxylic acid, (R)-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0 °C to RT | 45.8 | Not specified | Mitsunobu reaction |
| Hydrogenolysis | Pd/C (10%), H2 (1 atm), ethyl acetate, 12 h | 92-93 | >95% | Removal of Boc protecting group |
Analytical Data:
- Optical rotation: +48.2° for (3R,4S) enantiomer; -45.2° for (3S,4R) enantiomer (c=1.00, CHCl3)
- 1H NMR signals consistent with expected structure
- Mass spectrometry (ESI) confirms molecular ion peaks
This method is detailed in patent CN110922354A and represents a robust approach to obtaining optically pure material suitable for further applications.
Direct N-Benzylation of Piperidine Followed by Functionalization
Another synthetic approach involves the N-substitution of piperidine with 3-fluorobenzyl groups , followed by introduction of the carboxylic acid at the 4-position. This method is based on nucleophilic substitution and subsequent functional group transformations.
Synthetic Route:
Step 1: N-Benzylation
Piperidine is reacted with 3-fluorobenzyl halides or 3-fluorobenzaldehyde derivatives in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature (~90 °C) for 12 hours. This yields N-(3-fluorobenzyl)piperidine intermediates.
Step 2: Introduction of Carboxylic Acid
The 4-position of the piperidine ring is functionalized to introduce the carboxylic acid group. This can be achieved through oxidation or other transformations depending on the starting materials and desired stereochemistry.
Advantages:
- Straightforward substitution at nitrogen
- Use of readily available starting materials
- Amenable to structural modifications for analog synthesis
This method is described in recent research articles focusing on piperidine derivatives for biological activity screening.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Resolution (Patent CN110922354A) | Mitsunobu esterification, hydrogenolysis, chiral resolution | High enantiomeric purity, mild conditions, scalable | Requires chiral resolving agents, multi-step |
| Direct N-Benzylation and Functionalization | N-substitution with 3-fluorobenzyl halides, base-mediated | Simpler starting materials, adaptable | Control of regio- and stereochemistry can be challenging |
| Fluorinated Piperidine Carboxylic Acid Synthesis | Claisen condensation and cyclization | Versatile fluorination methods | More complex multi-step synthesis |
Detailed Research Findings and Notes
- The chemical resolution method allows for selective preparation of optically pure enantiomers, which is crucial for biological activity since stereochemistry often affects pharmacodynamics and pharmacokinetics.
- The Mitsunobu reaction conditions are carefully controlled (0 °C to room temperature) to prevent racemization.
- Hydrogenolysis with Pd/C is effective for deprotection without affecting fluorine substituents or chiral centers.
- Direct N-benzylation methods are widely used in medicinal chemistry for rapid analog generation but may require further purification and stereochemical control.
- Analytical characterization (1H NMR, optical rotation, mass spectrometry) confirms the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid, 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, 1-(4-Bromobenzyl)piperidine-4-carboxylic acid.
Uniqueness: The presence of the fluorobenzyl group at the 3-position of the benzyl ring imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets.
Biological Activity
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a piperidine ring with a fluorobenzyl substitution, enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16FNO2, with a molecular weight of 237.27 g/mol. The presence of the fluorine atom is notable for enhancing lipophilicity and biological activity, making it a subject of interest for drug development.
Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as an analgesic or anti-inflammatory agent by influencing receptor activity in the CNS. Its ability to cross the blood-brain barrier further supports its potential for treating neurological disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Analgesic Effects : The compound shows promise as an analgesic due to its structural similarity to known pain-relieving drugs. It may interact with pain pathways in the CNS.
- Anti-inflammatory Properties : Its potential to inhibit inflammatory responses makes it a candidate for treating conditions such as arthritis.
- Anticancer Activity : Similar piperidine derivatives have demonstrated anticancer properties, suggesting that this compound may also exhibit cytotoxic effects against certain cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes key compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid | Similar piperidine structure; different benzyl substitution | Different fluorine position affecting activity |
| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorine instead of fluorine | May exhibit different pharmacological properties |
| 1-(Phenyl)piperidine-4-carboxylic acid | No halogen substituent | Lacks enhanced lipophilicity |
This table illustrates how the presence and position of substituents can significantly affect the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of piperidine derivatives, including this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
